2-Bromo-4-iodo-1-(2-methoxyethoxy)benzene
Overview
Description
2-Bromo-4-iodo-1-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10BrIO2. This compound is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with a methoxyethoxy group. It is a white to light yellow solid that is soluble in organic solvents such as ethanol, ether, and benzene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-1-(2-methoxyethoxy)benzene typically involves a multi-step process:
Starting Material: The synthesis begins with 2-bromo-4-nitroanisole.
Reduction: The nitro group is reduced to an amino group using sodium sulfite, yielding 2-bromo-4-aminoanisole.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-iodo-1-(2-methoxyethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, where it reacts with organoboron or organotin compounds to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.
Coupling Products: Products typically include biaryl compounds or other complex aromatic structures.
Scientific Research Applications
2-Bromo-4-iodo-1-(2-methoxyethoxy)benzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Research: It serves as an intermediate in the synthesis of potential pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodo-1-(2-methoxyethoxy)benzene in chemical reactions involves the activation of the bromine and iodine atoms, which can be displaced by nucleophiles or participate in coupling reactions. The methoxyethoxy group can also influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-iodoanisole: Similar structure but lacks the methoxyethoxy group.
4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene: Positional isomer with different substitution pattern on the benzene ring.
Uniqueness
2-Bromo-4-iodo-1-(2-methoxyethoxy)benzene is unique due to the presence of both bromine and iodine atoms along with a methoxyethoxy group, which provides distinct reactivity and potential for diverse applications in organic synthesis and material science .
Properties
IUPAC Name |
2-bromo-4-iodo-1-(2-methoxyethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrIO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCJNGXWIDZTIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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